![molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3](/img/structure/B2386333.png)

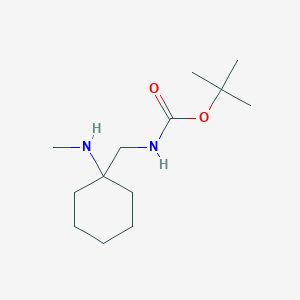

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

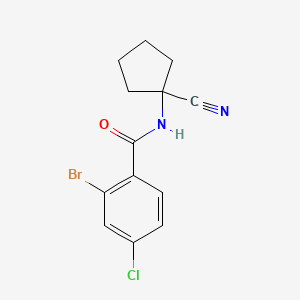

The compound “10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-b]quinoline core, which is a bicyclic system consisting of a pyrimidine ring fused with a quinoline. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy (-OCH3) groups .

科学的研究の応用

- The compound has been investigated for its anticancer potential. Researchers synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives using a click reaction. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested compounds exhibited significant activity against both cancer cell lines .

- Cinnamic acid, from which this compound is derived, has attracted attention due to its antioxidant, anti-inflammatory, and antimicrobial properties. Natural cinnamic acid analogs have been used historically for cancer treatment. The scaffold of trimethoxycinnamamide, found in this compound, is associated with potent inhibition of malignant breast tumors .

- The 1,2,3-triazole motif, present in this compound, exhibits diverse biological activities, including anticancer effects. Triazoles are a beneficial choice for synthesizing biologically active compounds .

- Compound 374, which contains the trimethoxyphenyl (TMP) functional group, inhibited Taq polymerase. This property could be relevant in molecular biology and diagnostics .

- While not directly related to cancer, another compound containing a similar trimethoxyphenyl group (5,10,15,20-tetra(3,4,5-trimethoxyphenyl)porphyrin) was studied for its self-assembly behavior and photocatalytic activity. Understanding such properties can have applications in environmental remediation and organic compound degradation .

- Researchers continue to explore the synthesis of derivatives based on this compound’s structure. These efforts may lead to novel drug candidates with improved selectivity and reduced side effects for cancer treatment .

Anticancer Activity

Cinnamic Acid Derivatives

1,2,3-Triazole Motif

Taq Polymerase Inhibition

Photocatalytic Behavior

Chemical Synthesis and Drug Development

特性

IUPAC Name |

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKBUZXWDDVIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2386259.png)

![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)